molecular formula C20H20N2O5 B3036410 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-50-5

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3036410
CAS No.: 341966-50-5
M. Wt: 368.4 g/mol
InChI Key: LCUBRWAOZIUUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione is a synthetic imidazolidine-trione derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxybenzyl group at position 1 and a 2-methylbenzyl group at position 3. The 3,4-dimethoxy group enhances electron density in the phenyl ring, while the 2-methyl substituent introduces steric bulk.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-6-4-5-7-15(13)12-22-19(24)18(23)21(20(22)25)11-14-8-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUBRWAOZIUUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128252
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341966-50-5
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341966-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione , commonly referred to as an imidazolidine-2,4,5-trione derivative, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H25N5O2
  • Molecular Weight : 379.464 g/mol

This compound features a complex arrangement of functional groups that contribute to its biological properties.

Recent studies have identified that imidazolidine derivatives exhibit significant activity as inhibitors of pyruvate carboxylase (PC), an enzyme critical in metabolic pathways. The mechanism involves binding to the enzyme and inhibiting its activity:

  • Inhibition Type : Mixed-type inhibitors with respect to pyruvate.
  • IC50 Values : Potent inhibitors with IC50 values ranging from 3 to 12 μM for various substituted imidazolidinetriones (IZTs) .

Inhibition of Enzymatic Activity

The primary biological activity observed for this compound is its inhibition of pyruvate carboxylase. This inhibition can lead to altered metabolic processes, which may have implications in conditions such as diabetes and obesity.

Selectivity and Safety Profile

Interestingly, the compound demonstrates selectivity for pyruvate carboxylase without significantly affecting related enzymes such as human carbonic anhydrase II or matrix metalloprotease-12. This selectivity suggests a potentially favorable safety profile for therapeutic applications .

Case Studies and Research Findings

  • In Silico Screening : A study highlighted the use of in silico methods to identify substituted imidazolidinetriones as potent PC inhibitors. The findings indicated that structural modifications could enhance potency and selectivity .
  • Cellular Studies : Further investigations into the cellular effects of these compounds revealed that they could influence metabolic pathways in cellular models, suggesting potential applications in metabolic disorders .
  • Pharmacokinetic Properties : Studies have indicated that certain derivatives exhibit high passive permeability across artificial membranes, which is crucial for drug development .

Data Table: Summary of Biological Activities

ActivityDescriptionIC50 (μM)
Pyruvate Carboxylase InhibitionMixed-type inhibitor3 - 12
SelectivityNo significant inhibition on related enzymesN/A
Membrane PermeabilityHigh passive permeabilityN/A

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups (e.g., in 3d and ) increase electronegativity and metabolic stability, whereas methoxy groups (target compound) enhance electron density, possibly favoring π-π interactions in enzyme binding .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition ():

  • Fluorobenzo[d]thiazole Derivatives (3d, 3g, 3h) : These compounds show moderate to strong AChE/BChE inhibition (IC₅₀ = 0.5–10 µM). Lipophilicity >4.0 (e.g., 3g) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .

Comparative Limitations of the Target Compound:

  • The absence of fluorine or sulfur-containing moieties (e.g., thiazole in 3d) may reduce its potency against cholinesterases compared to fluorinated analogs.
  • The 3,4-dimethoxy group’s electron-donating nature could limit interactions with enzymes requiring hydrophobic pockets, unlike chlorinated or trifluoromethylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.